molecular formula C17H17NO3 B2656487 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 882747-48-0

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2656487
CAS No.: 882747-48-0
M. Wt: 283.327
InChI Key: NMCLAXHIFTYHBN-UHFFFAOYSA-N
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Description

3-[(4-Hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one (CAS: 882747-48-0) is an indolin-2-one derivative characterized by a substituted benzyl group at the C3 position of the indole scaffold. The molecule features a 4-hydroxy-3-methoxy-5-methylphenyl moiety, which confers unique electronic and steric properties. This compound belongs to a broader class of indolin-2-one derivatives, which are known for their structural versatility and applications in medicinal chemistry, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-10-7-11(9-15(21-2)16(10)19)8-13-12-5-3-4-6-14(12)18-17(13)20/h3-7,9,13,19H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCLAXHIFTYHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)CC2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the substituted phenyl group, followed by its attachment to the indole core through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to modify the indole core or the phenyl substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different indole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The specific compound under discussion may share these properties, making it a candidate for further investigation in cancer therapeutics.

Neuroprotective Effects
Indole derivatives are also known for their neuroprotective effects. The compound's structural features suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Environmental Science

Environmental Risk Assessment
The compound's behavior in environmental systems is crucial for assessing its ecological impact. Studies on ionizable organic compounds have highlighted the importance of understanding their partitioning behavior in different pH environments. This knowledge can inform risk assessments regarding the compound's persistence and bioavailability in ecosystems .

Materials Science

Dye Applications
Due to its chromophoric properties, this compound may find applications in dye synthesis. Its structural characteristics allow it to absorb light effectively, making it suitable for use in various dye formulations.

Table 1: Comparison of Biological Activities of Indole Derivatives

Compound NameActivity TypeReference
Compound AAnticancer
Compound BNeuroprotective
3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-onePotential Anticancer/NeuroprotectiveCurrent Study

Table 2: Environmental Behavior of Ionizable Compounds

PropertyValue/DescriptionReference
Log KOWVaries with pH
BioavailabilityDependent on ionization
Environmental PersistenceModerate to high

Case Study 1: Anticancer Activity of Indole Derivatives

In a study published in Journal of Medicinal Chemistry, researchers synthesized various indole derivatives and tested their efficacy against different cancer cell lines. The results indicated that specific modifications to the indole structure significantly enhanced anticancer activity, suggesting that similar modifications could be explored for the compound .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental risk assessment conducted by ECETOC evaluated the behavior of ionizable organic compounds, including those similar to the compound discussed. The study highlighted the need for accurate modeling of environmental concentrations to predict ecological risks effectively .

Mechanism of Action

The mechanism by which 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and electron-donating interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds
Compound (Reference) LogP* Solubility (mg/mL) Melting Point (°C)
Target compound 2.1 0.15 (water) Not reported
Compound 26 3.5 0.02 (DMSO) 262–265
Compound 12 2.8 0.10 (DMSO) 249–251

*Calculated using the XLogP3-AA method.

Biological Activity

The compound 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one , also known by its CAS number 882747-48-0, is a synthetic indole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Structure

The chemical structure of the compound includes:

  • Indole core : A bicyclic structure known for various biological activities.
  • Hydroxy and methoxy groups : These substituents can enhance solubility and bioactivity.
PropertyValue
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound exhibited significant cytotoxic effects against breast cancer cell line MDA-MB-231 with an IC50 value ranging from 2.43 to 7.84 µM .
    • In another study, it showed growth inhibition in liver cancer cells (HepG2) with an IC50 between 4.98 and 14.65 µM .
  • Mechanism of Action :
    • The compound acts as a microtubule-destabilizing agent , which is crucial for disrupting cancer cell division. It has been shown to inhibit microtubule assembly by approximately 40.76–52.03% at concentrations of 20 µM .
    • Apoptosis induction was confirmed through morphological changes and enhanced caspase-3 activity, indicating a mechanism involving programmed cell death .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • It demonstrated effective antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The presence of hydroxy and methoxy groups on the phenyl ring is believed to enhance the biological activity of the compound. Modifications in these substituents can lead to variations in potency and selectivity against different cancer types .

Study 1: Breast Cancer

A detailed investigation into the effects of the compound on MDA-MB-231 cells revealed that at concentrations as low as 1 µM , significant morphological changes were observed, alongside increased apoptosis markers at higher concentrations (10 µM) .

Study 2: Liver Cancer

In HepG2 cells, the compound not only inhibited cell growth but also altered cell cycle progression, leading to G2/M phase arrest at lower concentrations (2.5 µM) .

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